1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide
Description
The compound “1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide” is a structurally complex molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-5-ylidene moiety and a piperidine-4-carboxamide substituent. Its Z-configuration at the methylidene bridge and the presence of a 2-methoxyethyl group on the thiazolidin ring distinguish it from related analogs. For instance, the thioxo-thiazolidin group is known to enhance interactions with cysteine residues in target proteins, while the pyrido-pyrimidinone scaffold is associated with kinase inhibition and anticancer activity in analogous compounds .
Properties
Molecular Formula |
C22H25N5O4S2 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
1-[3-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H25N5O4S2/c1-13-4-3-7-26-18(13)24-19(25-8-5-14(6-9-25)17(23)28)15(20(26)29)12-16-21(30)27(10-11-31-2)22(32)33-16/h3-4,7,12,14H,5-6,8-11H2,1-2H3,(H2,23,28)/b16-12- |
InChI Key |
HXSOEZYZTYYOFN-VBKFSLOCSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)N4CCC(CC4)C(=O)N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidinone core. The final step involves the coupling of the piperidine-4-carboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and pyrimidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share the pyrido[1,2-a]pyrimidin-4-one and thiazolidin-5-ylidene scaffold but differ in substituents, which significantly influence physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Table 1. Structural and Functional Comparison of Target Compound and Analogs
Key Observations:
The allyl group in Analog 3 introduces a reactive site for metabolic oxidation, which may affect stability .
Piperidine Derivatives :
- The carboxamide group in the target compound enhances hydrogen-bonding capacity, favoring interactions with polar residues in target proteins. In contrast, morpholinyl (Analog 2) and piperazinyl (Analog 3) groups introduce basic nitrogen atoms, which may alter binding specificity .
Scaffold Similarity: Studies on structurally similar compounds (e.g., chromeno-pyrimidines) suggest that the pyrido-pyrimidinone core contributes to π-π stacking interactions with aromatic residues in enzyme active sites, a feature likely conserved across analogs .
Research Findings and Mechanistic Insights
(a) Shared Mechanisms of Action (MOAs)
Evidence from systems pharmacology and molecular docking analyses indicates that compounds with similar scaffolds, such as the pyrido-pyrimidinone-thiazolidin hybrids, often target overlapping proteins. For example:
- Kinase Inhibition: Analogous compounds with pyrido-pyrimidinone cores have shown inhibitory activity against cyclin-dependent kinases (CDKs) and tyrosine kinases, suggesting a conserved mechanism .
- Transcriptome Analysis: Structurally similar natural products (e.g., oleanolic acid and hederagenin) exhibit congruent gene expression profiles, implying that the target compound and its analogs may regulate shared signaling pathways (e.g., MAPK/ERK) .
(b) Impact of Substituent Variations
- Solubility and Bioavailability: The carboxamide group in the target compound likely improves aqueous solubility compared to morpholinyl or piperazinyl derivatives, as seen in computational studies of related chromeno-pyrimidines .
- Target Selectivity: The 2-methoxyethyl substituent may reduce off-target effects compared to bulky groups (e.g., isobutyl), which could sterically hinder binding to non-cognate proteins .
Biological Activity
The compound 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the available data on its biological activity, including antibacterial, antifungal, and anticancer properties.
Molecular Formula and Structure
The molecular formula of the compound is . The structure features multiple functional groups that contribute to its biological activity. A detailed 2D representation can aid in visualizing the interactions at the molecular level.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C23H29N5O4S2 |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)NCCCN4CCOCC4 |
| InChI | InChI=1S/C23H29N5O4S2/c1-16... |
| InChIKey | RYCYHZBFZUSVSI-SDXDJHTJSA-N |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thiazolidinone derivatives, including those similar to the compound in focus. For instance, derivatives of thiazolidinones have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from to , indicating strong efficacy compared to standard antibiotics like ampicillin and streptomycin .
Antifungal Activity
The antifungal properties of thiazolidinone compounds are also noteworthy. Compounds with similar structural motifs have demonstrated good to excellent antifungal activity, with MIC values in the range of to . Notably, certain derivatives were more effective against specific fungal strains like T. viride and A. fumigatus .
Anticancer Activity
Thiazolidinone derivatives are recognized for their anticancer potential as well. They have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain thiazolidinone analogs have shown promising results in inhibiting the growth of cancer cell lines in vitro .
Table 2: Summary of Biological Activities
| Activity Type | Efficacy (MIC) | Notable Findings |
|---|---|---|
| Antibacterial | Exceeded activity of ampicillin by 10–50 fold | |
| Antifungal | Effective against T. viride | |
| Anticancer | Varies by cell line | Induces apoptosis and cell cycle arrest |
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazolidinone derivatives act as enzyme inhibitors, which can disrupt metabolic pathways in bacteria and cancer cells.
- Membrane Disruption : The lipophilic nature of these compounds may allow them to integrate into microbial membranes, leading to increased permeability and cell death.
- Interaction with DNA/RNA : Some studies suggest that these compounds can intercalate with nucleic acids, affecting replication and transcription processes.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of thiazolidinone derivatives demonstrated that specific modifications increased antibacterial efficacy against E. coli and En. cloacae. The most potent compound showed an MIC value significantly lower than traditional antibiotics .
Case Study 2: Anticancer Potential
In vitro studies on various cancer cell lines revealed that certain thiazolidinones induced apoptosis through caspase activation pathways. These findings suggest a promising avenue for further research into their use as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
